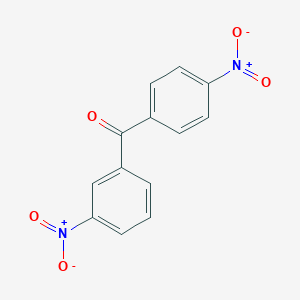

3,4'-Dinitrobenzophenone

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-nitrophenyl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O5/c16-13(9-4-6-11(7-5-9)14(17)18)10-2-1-3-12(8-10)15(19)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGCOKXUTZGBGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509043 | |

| Record name | (3-Nitrophenyl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1469-74-5 | |

| Record name | (3-Nitrophenyl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4'-Dinitrobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of 3,4 Dinitrobenzophenone

Reduction Chemistry of Nitro Groups in Dinitrobenzophenones

The reduction of dinitroaromatic compounds can proceed through various pathways, leading to a range of products including nitroamines, diamines, and other intermediates. The selective reduction of one nitro group in the presence of another is a significant challenge in synthetic organic chemistry, often influenced by subtle electronic and steric factors within the molecule.

Selective Monoreduction of 3,4'-Dinitrobenzophenone

The selective monoreduction of this compound to form a nitroaminobenzophenone is a process governed by the relative reactivity of the two nitro groups. The positions of the substituents play a crucial role in determining the outcome of the reaction. In dinitro and trinitro-benzenes, it has been observed that the least sterically hindered nitro group is often preferentially reduced.

The regioselectivity of the monoreduction of this compound is dictated by a combination of electronic and steric effects. The nitro group is a strong electron-withdrawing group, and its presence deactivates the aromatic ring towards electrophilic attack while facilitating nucleophilic attack. In the context of reduction, which involves the addition of electrons, the electron-withdrawing nature of the nitro group makes it susceptible to reducing agents.

The benzoyl group, which is also electron-withdrawing, further influences the electron density on the two aromatic rings. The nitro group at the 3-position is meta to the carbonyl group, while the nitro group at the 4'-position is para. This difference in positioning affects the electronic communication between the functional groups.

Steric hindrance can also play a significant role in directing the reduction. The accessibility of the nitro group to the reducing agent's active site can influence the rate of reduction. However, in the case of this compound, the steric hindrance around the two nitro groups is not significantly different.

The partial reduction of this compound can theoretically yield two primary nitroamino products: 3-amino-4'-nitrobenzophenone and 4'-amino-3-nitrobenzophenone. The formation of these products is dependent on the specific reaction conditions and the reducing agent employed. For instance, a method for synthesizing 3,4-diamino-benzophenone starts from 3-nitro-4-chloro-benzophenone, which is first converted to 3-nitro-4-amino-benzophenone through an ammoniation reaction. This intermediate is then reduced to the diamine. google.com While this does not start from this compound, it highlights the synthesis of a related nitroaminobenzophenone. Another synthesis describes the formation of 4-amino-3-nitrobenzophenone (B196086) from 4-acetamido-3-nitrobenzophenone (B6322274) by hydrolysis. prepchem.com

| Starting Material | Product |

| 3-Nitro-4-chloro-benzophenone | 3-Nitro-4-amino-benzophenone |

| 4-Acetamido-3-nitrobenzophenone | 4-Amino-3-nitrobenzophenone |

Table 1: Synthesis of Nitroaminobenzophenones

The presence of electron-withdrawing groups, such as the nitro and carbonyl groups in this compound, generally increases the electrophilicity of the aromatic system, making it more susceptible to reduction. Conversely, the introduction of an electron-donating amino group upon monoreduction will decrease the reactivity of the corresponding aromatic ring towards further reduction. This difference in reactivity is the basis for achieving selective monoreduction over complete reduction to the diamine. The presence of two nitro groups enhances the electrophilicity of the aromatic substrate compared to the monoreduced nitroaniline, making the dinitro compound more reactive. researchgate.net

Multi-step Reduction Pathways and Product Characterization

The reduction of a nitro group to an amino group is a six-electron process that proceeds through several intermediates. The generally accepted pathway involves the formation of a nitroso (-NO) derivative, followed by a hydroxylamino (-NHOH) intermediate, which is then further reduced to the amino (-NH2) group.

Reduction Pathway of a Nitro Group:

R-NO₂ → R-NO → R-NHOH → R-NH₂ (Nitro) (Nitroso) (Hydroxylamino) (Amino)

The characterization of these intermediates is often challenging due to their high reactivity and the rapid succession of the reduction steps. However, their formation can sometimes be inferred through electrochemical studies or by using specific reducing agents that allow for the isolation of an intermediate. The reduction of nitroaromatic compounds can be complex, with the potential for side reactions such as the formation of azoxy, azo, and hydrazo compounds, particularly under alkaline conditions.

Protonation Studies of Carbonyl and Nitro Groups in Dinitrobenzophenones

The basicity of the carbonyl and nitro groups in dinitrobenzophenones allows them to undergo protonation in acidic media. This protonation can significantly alter the electronic structure and reactivity of the molecule.

Protonation of the carbonyl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.comquora.com This is due to the formation of a positive charge on the oxygen atom, which withdraws electron density from the carbon through resonance. quora.com

The nitro group itself is a weak base. In strongly acidic solutions, the oxygen atoms of the nitro group can be protonated. This protonation can influence the reduction potential of the nitro group and its reactivity in other chemical transformations. The presence of nitro groups in aromatic compounds is known to retard electrophilic aromatic substitution but facilitate nucleophilic aromatic substitution due to their strong electron-withdrawing nature. wikipedia.org

Basicity Determination of Substituted Benzophenones

The basicity of a substituted benzophenone (B1666685) is a critical parameter that quantifies the accessibility of the lone pair of electrons on the carbonyl oxygen for protonation. This property is significantly influenced by the nature and position of substituents on the aromatic rings. Electron-withdrawing groups, such as the nitro groups in this compound, are expected to decrease the basicity of the carbonyl oxygen by delocalizing electron density away from it.

A general understanding of the effect of nitro substitution can be gleaned from the pKa values of other nitro-aromatic compounds. The strong electron-withdrawing nature of the nitro group significantly reduces the basicity of the molecule. In the case of this compound, the cumulative effect of two nitro groups would lead to a very low pKa value for its conjugate acid, making it a very weak base.

Table 1: Estimated pKa Values of the Conjugate Acids of Substituted Benzophenones

| Compound | Substituents | Estimated pKa of Conjugate Acid |

| Benzophenone | None | ~ -6.4 |

| 4-Nitrobenzophenone | 4-NO₂ | Lower than Benzophenone |

| This compound | 3-NO₂, 4'-NO₂ | Significantly lower than Benzophenone |

Note: The pKa values are estimates based on general principles of substituent effects, as direct experimental values for this compound are not available.

Spectroscopic Investigations of Protonation Equilibria

Spectroscopic techniques, particularly UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable tools for studying protonation equilibria. These methods allow for the direct observation of changes in the electronic structure and chemical environment of a molecule upon protonation.

In UV-Visible spectroscopy, the protonation of a benzophenone derivative typically results in a shift in the absorption maxima (λmax). The n → π* transition of the carbonyl group is particularly sensitive to protonation. As the carbonyl oxygen is protonated, the energy of the n orbital is lowered, leading to a blue shift (hypsochromic shift) of the n → π* absorption band. By monitoring the changes in the UV-Vis spectrum as a function of acid concentration, the equilibrium constant for protonation (and thus the pKa) can be determined. For example, in the study of hydroxy-benzophenones, the absorption band of the ionized species was observed at a different wavelength compared to the neutral molecule, allowing for the determination of the pKa value. conicet.gov.ar

1H NMR spectroscopy also provides detailed information about protonation events. Upon protonation of the carbonyl oxygen, the electron density around the protons on the aromatic rings is altered due to changes in the inductive and resonance effects. This results in a downfield shift of the signals corresponding to these protons. The magnitude of the shift can provide insights into the extent of charge delocalization in the protonated species. While specific 1H NMR data for the protonation of this compound is not available, the general principle of deshielding of aromatic protons upon protonation of a nearby functional group is a well-established phenomenon. oregonstate.educompoundchem.com

Table 2: Expected Trends in Spectroscopic Data upon Protonation of this compound

| Spectroscopic Technique | Observable Change | Expected Trend for this compound |

| UV-Visible Spectroscopy | Shift in λmax of n → π* transition | Hypsochromic (blue) shift |

| 1H NMR Spectroscopy | Chemical shift of aromatic protons | Downfield shift |

Electron Spin Resonance (ESR) Spectroscopy in Radical Anion Studies

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the study of paramagnetic species, such as radical anions. The one-electron reduction of dinitroaromatic compounds, including dinitrobenzophenones, leads to the formation of stable radical anions that can be readily characterized by ESR.

Characterization of Radical Anions of Dinitrobenzophenones

The ESR spectrum of a dinitrobenzophenone radical anion provides a wealth of information about its electronic structure. The g-factor and the hyperfine coupling constants (hfc's) are the key parameters obtained from the spectrum. The g-factor is a measure of the magnetic moment of the unpaired electron and is influenced by the molecular environment. The hyperfine coupling constants arise from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H and ¹⁴N) in the molecule and are directly proportional to the spin density at those nuclei.

While the ESR spectrum of the this compound radical anion is not specifically documented in the provided search results, studies on related compounds like thienylmethanone radical anions demonstrate the complexity and richness of information that can be obtained. rsc.org In these systems, the ESR spectra can be interpreted in terms of the presence of different conformers, and the temperature dependence of the hyperfine splitting constants can provide insights into the dynamics of interconversion between these conformers. rsc.org For a dinitrobenzophenone radical anion, one would expect to observe hyperfine coupling to the nitrogen nuclei of the two nitro groups and to the protons on the two aromatic rings. The magnitude of the nitrogen hyperfine coupling constants would indicate the extent of delocalization of the unpaired electron onto the nitro groups.

Table 3: Hypothetical Hyperfine Coupling Constants for the this compound Radical Anion

| Nucleus | Position | Expected Hyperfine Coupling Constant (Gauss) |

| ¹⁴N | 3-NO₂ | aN1 |

| ¹⁴N | 4'-NO₂ | aN2 |

| ¹H | Aromatic Ring 1 | aH (multiple values) |

| ¹H | Aromatic Ring 2 | aH (multiple values) |

Note: The values are hypothetical and serve to illustrate the expected parameters from an ESR spectrum.

Side Reactions and Equilibrium Dynamics in Triple Ion Formation

In low polarity solvents, the interaction between radical anions and counterions can lead to the formation of ion pairs and, at higher concentrations, triple ions. Triple ions are formed by the association of a neutral molecule with an ion pair, resulting in species of the type (M⁺A⁻M⁺) or (A⁻M⁺A⁻). The formation of these species can be studied by various techniques, including conductometry and ESR spectroscopy. researchgate.net

The ESR spectrum can be sensitive to the formation of ion pairs and triple ions. The electrostatic interaction with the counterion can perturb the spin density distribution in the radical anion, leading to changes in the hyperfine coupling constants. Furthermore, dynamic processes such as the rapid exchange between different types of ion pairs or between ion pairs and free ions can lead to line broadening effects in the ESR spectrum. While specific studies on triple ion formation involving the this compound radical anion are not available, the principles derived from studies of other organic radical anions in non-polar solvents would be applicable.

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Dinitrobenzophenones

The presence of two strongly electron-withdrawing nitro groups makes the aromatic rings of this compound susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group.

Intramolecular SNAr Cyclization in Benzophenone Derivatives

Intramolecular SNAr reactions can be powerful tools for the synthesis of heterocyclic compounds. In the context of benzophenone derivatives, if a suitable nucleophilic group is present in a side chain attached to one of the phenyl rings, it can potentially attack the other ring, leading to a cyclized product. The feasibility of such a reaction depends on several factors, including the nature of the nucleophile, the activation of the aromatic ring by electron-withdrawing groups, and the length and flexibility of the linking chain, which determines the stability of the resulting ring.

While a specific example of an intramolecular SNAr cyclization of a this compound derivative is not provided in the search results, the general principles of SNAr reactions suggest that such a transformation is plausible. For instance, a benzophenone derivative with a hydroxyl or amino group in an appropriate position on one ring could potentially displace a nitro group on the other ring to form a cyclic ether or amine, respectively. The modularity of SNAr reactions has been highlighted as a powerful tool for the synthesis of diverse and complex molecules. springernature.com

Computational Chemistry and Theoretical Investigations of 3,4 Dinitrobenzophenone

Quantum-Chemical Modeling of Dinitrobenzophenone Anion Radicals

Theoretical studies on the anion radicals of dinitroaromatic compounds, such as dinitrobenzenes which share functionalities with 3,4'-Dinitrobenzophenone, provide a foundational understanding of their behavior. Quantum chemical calculations, often employing Density Functional Theory (DFT), are instrumental in characterizing the structural and electronic changes upon one-electron reduction.

While specific studies on the protonation of the this compound anion radical are not extensively detailed in available literature, general principles derived from related molecules suggest that protonation is a critical subsequent reaction. The sites of protonation are governed by the distribution of spin and charge density within the anion radical. Computational models can predict the most likely sites for proton addition by mapping the electrostatic potential and spin density surfaces. The orientation selectivity would depend on the relative stability of the resulting neutral radical species, with protonation favoring the location that leads to the most stabilized product.

The reactions of anion radicals can be governed by either thermodynamic or kinetic control, a distinction that is crucial for predicting reaction outcomes under different conditions.

Kinetic Control: At lower temperatures or under conditions where the initial reaction is irreversible, the product that is formed fastest will predominate. This is determined by the activation energies of the competing reaction pathways.

Computational studies can elucidate these pathways by calculating the energy profiles of the possible reactions, including the transition state energies for protonation at different sites. The table below illustrates the conceptual energy differences that would determine the reaction outcome.

| Control Type | Determining Factor | Favored Product | Reaction Conditions |

| Kinetic | Lowest activation energy | Product formed fastest | Low temperature, irreversible |

| Thermodynamic | Lowest product energy | Most stable product | High temperature, reversible |

Molecular Geometry and Conformation Analysis

The three-dimensional structure of this compound is complex, characterized by the relative orientations of its two aromatic rings and two nitro groups.

Computational studies on substituted benzophenones consistently show a non-coplanar arrangement of the two phenyl rings. This twisting is a result of steric hindrance between the ortho-hydrogens of the two rings. Similarly, the nitro groups are often twisted out of the plane of the phenyl rings to which they are attached. The degree of this twist is a balance between steric repulsion and the electronic stabilization gained from coplanarity, which allows for better conjugation.

The dihedral angle between the two phenyl rings is a key conformational parameter. A larger torsion angle reduces steric strain but also decreases the π-conjugation across the central carbonyl bridge. This has significant implications for the molecule's electronic properties, including its absorption spectrum and the stability of its radical ions. The extent of conjugation influences the delocalization of electrons and spin density in the anion radical, which in turn affects its reactivity.

| Parameter | Influencing Factors | Consequence of Change |

| Inter-ring Torsion Angle | Steric hindrance between rings | Increased angle reduces conjugation |

| Nitro Group Torsion Angle | Steric hindrance with adjacent atoms | Increased angle reduces conjugation with the ring |

Perturbational Molecular Orbital Theory and Electron Distribution

Perturbational Molecular Orbital (PMO) theory provides a qualitative framework for understanding the electronic structure and reactivity of molecules. For this compound, PMO theory can be used to rationalize the effects of the two nitro groups and the carbonyl group on the electronic properties of the benzene (B151609) rings.

The electron-withdrawing nature of the nitro groups and the carbonyl group lowers the energy of the molecular orbitals of the benzene rings. The distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for determining the molecule's reactivity. In this compound, the LUMO is expected to be localized primarily on the dinitrophenyl ring system, making it the primary site for electron acceptance to form the anion radical. The electron distribution in the anion radical, particularly the spin density, dictates the regioselectivity of subsequent reactions such as protonation.

| Molecular Orbital | Key Characteristics | Implication for Reactivity |

| HOMO | Highest energy occupied orbital | Site of electron donation (oxidation) |

| LUMO | Lowest energy unoccupied orbital | Site of electron acceptance (reduction) |

Ionization Energy Studies of Related Aromatic Ketones

Computational studies on benzophenone (B1666685) derivatives provide insight into their electronic properties, including ionization energy, which is crucial for understanding their photoinitiating capabilities. chemrxiv.org Quantum mechanical calculations, such as those employing Density Functional Theory (DFT), are used to determine parameters like ionization energy. For instance, studies on compounds like 4-(4-Methylphenylthio)benzophenone utilize the B3LYP/6-311++G(d, p) level of theory to compute these properties. chemrxiv.org The ionization energy (I) is a key parameter in evaluating the tendency of a molecule to donate an electron. It is calculated based on the energy of the Highest Occupied Molecular Orbital (HOMO), as per Koopmans' theorem, which states that I ≈ -EHOMO. A higher HOMO energy corresponds to a lower ionization energy, indicating a greater tendency for electron donation. scialert.net This is particularly relevant for photoinitiators, where light absorption promotes an electron to a higher energy state, facilitating chemical reactions. chemrxiv.org

Theoretical calculations for substituted benzophenones show a correlation between the molecular structure, the nature of the substituents, and the resulting electronic properties. The delocalization of π-electrons across the benzophenone framework plays a significant role in determining the energy levels of the frontier molecular orbitals (HOMO and LUMO). chemrxiv.orgscialert.net

Table 1: Calculated Electronic Properties of a Substituted Benzophenone Derivative

| Parameter | Description | Calculated Value (a.u.) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.223 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.081 |

| Ionization Energy (I) | Energy required to remove an electron (≈ -EHOMO) | 0.223 |

| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | 0.081 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 0.142 |

Note: Data is illustrative and based on theoretical calculations for a related benzophenone derivative.

CNDO/2 Computations for Electronic Structure Elucidation

The Complete Neglect of Differential Overlap (CNDO/2) method, a semi-empirical molecular orbital theory, has been historically applied to investigate the electronic structure and conformation of benzophenone and its derivatives. These computations were instrumental in early efforts to understand the balance between steric and conjugative effects that determine the molecule's three-dimensional shape. roaldhoffmann.com

For the ground state of benzophenone, CNDO/2 calculations were used to determine the equilibrium geometry by calculating the total energy as a function of the twist angles of the two phenyl rings relative to the plane of the carbonyl group. roaldhoffmann.com However, the CNDO/2 method showed notable discrepancies with experimental findings. For benzophenone, the method predicted an energy minimum where the phenyl rings were twisted at 90-degree angles (α = β = 90°), which contrasts with experimental data that indicates a dihedral angle of about 56°. roaldhoffmann.com This discrepancy highlighted the limitations of the CNDO/2 method for accurately predicting the geometry of such highly strained molecules. roaldhoffmann.comsci-hub.se Despite these limitations, CNDO/2 and other semi-empirical methods have been valuable in calculating potential energy surfaces and exploring the relative stabilities of different conformations, particularly in ortho-substituted benzophenones where electrostatic interactions play a significant role. sci-hub.se

Table 2: Comparison of Calculated and Experimental Geometries for Benzophenone

| Method | Phenyl Ring Twist Angle (α = β) | Reference |

|---|---|---|

| CNDO/2 Calculation | 90° | roaldhoffmann.com |

| Extended Hückel Calculation | 38° | roaldhoffmann.com |

Advanced Computational Methodologies in Materials Design and Polymer Science

The principles of computational chemistry are foundational to modern materials science and polymer chemistry, enabling the rational design of new materials with tailored properties. cast-amsterdam.orgbcmaterials.net Advanced computational methodologies are employed to predict and understand the behavior of complex systems, including aromatic polyketones, which are polymers incorporating ketone linkages in their backbone. acs.orgrsc.org

In polymer science, computational modeling is a powerful tool for investigating polymer structure at multiple scales. ethz.ch Techniques range from quantum mechanical methods like DFT to molecular dynamics and finite element simulations. bcmaterials.net These methods are used to understand physical-chemical interactions and to predict macroscopic properties based on molecular-level features such as molecular weight, composition, and microstructure. cast-amsterdam.org For instance, theoretical calculations are used to investigate the band gap and molecular energy levels of aromatic polyketones, which is crucial for their development as semiconducting materials. acs.org

The integration of computational modeling in materials design facilitates the exploration of novel synthetic routes and the optimization of material performance. bcmaterials.netnorthwestern.edu For example, computational approaches can help elucidate reaction mechanisms, such as the Paal-Knorr reaction used to functionalize polyketones, or predict the efficiency of catalysts in polymerization processes. researchgate.netresearchgate.net This interdisciplinary approach, combining polymer chemistry, analytical science, and computational modeling, provides a robust framework for developing advanced materials with specific functionalities for a wide range of applications. cast-amsterdam.org

Table 3: Advanced Computational Methodologies and Their Applications in Polymer Science

| Methodology | Application | Examples |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic properties, reaction mechanisms, and molecular geometries. | Predicting band gaps in semiconducting polymers acs.org; Understanding physical-chemical interactions bcmaterials.net. |

| Molecular Dynamics (MD) | Simulation of polymer chain dynamics, conformation, and interactions. | Studying the microstructure and rheology of polymer melts ethz.ch. |

| Finite Element Method (FEM) | Simulation of mechanical and thermal properties of bulk materials. | Device implementation and performance modeling bcmaterials.net. |

| Kinetic Modeling | Simulation of polymerization and degradation processes. | Capturing the chemistry of polymer curing and aging northwestern.edu. |

Advanced Analytical Techniques in 3,4 Dinitrobenzophenone Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to understanding the chemical nature of 3,4'-Dinitrobenzophenone, with each technique offering a unique perspective on its molecular properties.

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by several key absorption bands. The most prominent feature is the strong absorption peak corresponding to the carbonyl (C=O) group stretching vibration. The two nitro (NO₂) groups give rise to two distinct, strong absorption bands: one for asymmetric stretching and another for symmetric stretching. researchgate.net Aromatic C-H and C=C stretching vibrations also appear in their characteristic regions of the spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1660 - 1680 |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1540 |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1365 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound displays signals exclusively in the aromatic region. The eight protons are situated on two differently substituted benzene (B151609) rings, leading to complex splitting patterns. The electron-withdrawing nature of the carbonyl and nitro groups causes the proton signals to shift downfield, typically appearing between 7.5 and 8.5 ppm. chemicalbook.comuomosul.edu.iq The specific chemical shifts and coupling constants allow for the assignment of each proton to its position on the aromatic rings.

| Proton Environment | Expected Chemical Shift (δ, ppm) |

| Aromatic Protons (H) | 7.5 - 8.5 |

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. chemicalbook.com this compound has 13 carbon atoms, but due to symmetry, fewer than 13 signals may be observed. The carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift. The aromatic carbons also resonate in a specific range, with those directly attached to the electron-withdrawing nitro groups being shifted further downfield compared to the others. chemicalbook.com

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 190 - 195 |

| Aromatic Carbons (C-NO₂) | 145 - 150 |

| Other Aromatic Carbons | 120 - 140 |

Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight and study the fragmentation patterns of this compound. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The molecular ion peak for this compound is observed at a mass-to-charge ratio (m/z) of 272, confirming its molecular weight. chemicalbook.com Common fragmentation pathways for benzophenones include cleavage adjacent to the carbonyl group, leading to the formation of substituted benzoyl cations. The loss of the nitro groups (as NO₂ or NO) is another characteristic fragmentation process.

| Ion | m/z (Mass/Charge) | Identity |

| [C₁₃H₈N₂O₅]⁺• | 272 | Molecular Ion (M⁺•) |

| [C₇H₄NO₃]⁺ | 150 | 3-Nitrobenzoyl cation |

| [C₇H₄NO₂]⁺ | 134 | 4-Nitrophenyl cation |

| [C₆H₄NO₂]⁺ | 122 | Nitrophenyl fragment |

| [C₇H₅O]⁺ | 105 | Benzoyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

UV-Vis spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The conjugated system of this compound, which extends over the two aromatic rings and the carbonyl group, gives rise to characteristic absorptions. utoronto.ca The spectrum is expected to show intense absorption bands corresponding to π→π* transitions associated with the aromatic system. usp.bryoutube.com A less intense band at a longer wavelength, corresponding to the n→π* transition of the carbonyl group's non-bonding electrons, is also anticipated. youtube.com The presence of the nitro groups can modify the energy of these transitions, typically causing a bathochromic shift (a shift to longer wavelengths). utoronto.ca

| Electronic Transition | Associated Chromophore | Expected Wavelength Region |

| π → π | Aromatic Rings / Carbonyl | 200 - 300 nm |

| n → π | Carbonyl Group | 300 - 350 nm |

Photoelectron Spectroscopy (PES), specifically using a He I source (UPS), provides direct experimental measurement of the ionization energies of valence electrons. libretexts.orglibretexts.org This data is crucial for understanding the electronic structure and molecular orbital energies of this compound. According to Koopmans' theorem, the ionization energies correspond to the negative of the orbital energies. libretexts.org The UPS spectrum would display a series of bands, each corresponding to the removal of an electron from a different molecular orbital. The lowest ionization energy typically corresponds to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO), which for this molecule would likely involve the π-systems of the rings and the non-bonding orbitals of the carbonyl oxygen. Ionization energies for molecules containing nitro groups often fall within the 7-12 eV range. csu.edu.au

| Orbital Type | Approximate Ionization Energy (eV) |

| n (Carbonyl Oxygen) | 9 - 10 |

| π (Aromatic Rings) | 9 - 11 |

| σ (Sigma framework) | > 11 |

X-ray Diffraction and Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in its solid state. nih.govwikipedia.org This technique can provide highly accurate data on bond lengths, bond angles, and torsion angles within the molecule. A crystallographic study would reveal the exact C=O, C-N, and N-O bond distances, as well as the angles around the central carbonyl carbon. Furthermore, it would establish the conformation of the molecule, particularly the dihedral angle between the planes of the two aromatic rings, which is a key structural feature of benzophenones. This information is invaluable for understanding intermolecular interactions, such as crystal packing forces, and for correlating the solid-state structure with its chemical and physical properties. mkuniversity.ac.in

Crystal Structure Determination of Dinitrobenzophenones

While the specific crystal structure of this compound is not widely published, data from closely related isomers, such as 3,3'-Dinitrobenzophenone (B181326), provide valuable insights into the structural characteristics of dinitrobenzophenones. An X-ray diffraction study of 3,3'-Dinitrobenzophenone revealed that it crystallizes in a triclinic system, which is a common crystal system for organic molecules. smolecule.com The detailed crystallographic parameters for this isomer serve as a representative example for this class of compounds.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₈N₂O₅ |

| Crystal System | Triclinic |

| Space Group | P1̅ |

Hirshfeld Surface Analysis in Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that stabilize a crystal structure. nih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. The resulting surface is then used to map key properties related to intermolecular contacts.

The analysis generates several graphical outputs:

dnorm Surface : This surface is mapped with a normalized contact distance, which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts that are shorter than the sum of the van der Waals radii of the interacting atoms, often corresponding to hydrogen bonds or other strong interactions. nih.gov

Shape Index and Curvedness : These maps provide information about the shape of the molecule and the presence of π-π stacking interactions, which appear as flat regions on the curvedness surface and as adjacent red and blue triangles on the shape index map. nih.gov

2D Fingerprint Plots : These plots provide a quantitative summary of the intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). The percentage contribution of different types of atomic contacts to the total Hirshfeld surface can be calculated from these plots. nih.gov

For nitro-substituted aromatic compounds like this compound, the intermolecular interactions are expected to be dominated by the polar nitro groups. mq.edu.au The key interactions would include contacts between oxygen atoms of the nitro groups and hydrogen atoms on adjacent molecules (O···H), as well as contacts involving the nitro group's nitrogen atom (N···O). The carbonyl group also participates significantly in these interactions. A breakdown of typical intermolecular contacts for similar nitro-containing compounds reveals the prevalence of H···H, O···H, and C···H interactions.

| Interaction Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | ~49% | Represents the most significant portion of the surface, typical for organic molecules. |

| O···H / H···O | ~19% | Indicates the presence of hydrogen bonding and other close oxygen-hydrogen contacts. |

| C···H / H···C | ~16% | Represents van der Waals interactions between carbon and hydrogen atoms. |

| C···C | ~14% | Suggests the presence of π-π stacking interactions between aromatic rings. |

Chromatographic Methods for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the chemical and pharmaceutical industries for process control. It is used to monitor the progress of reactions, determine the purity of final products, and quantify impurities, including structural isomers which can be difficult to separate by other means. energetic-materials.org.cnlcms.cz In the synthesis of this compound, HPLC is crucial for ensuring the desired isomer is produced with minimal contamination from other dinitro-, trinitro-, or starting material impurities. energetic-materials.org.cn

A typical analytical method for a compound like this compound would employ reverse-phase HPLC. In this mode, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. energetic-materials.org.cnresearchgate.net The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Isocratic elution (constant mobile phase composition) may be sufficient, but gradient elution (where the mobile phase composition is changed over time) is often required to achieve optimal separation of all components in a complex reaction mixture. researchgate.net

The development and validation of an HPLC method for process control involves optimizing several parameters and verifying the method's performance.

| Parameter | Typical Condition |

|---|---|

| Chromatographic Column | Hypersil ODS2 C18 (e.g., 250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water |

| Elution Mode | Gradient or Isocratic (e.g., 55:45 v/v) |

| Flow Rate | 1.0 - 1.2 mL/min |

| Column Temperature | 25 - 35 °C |

| Detection | UV-Vis Detector (e.g., 240 nm) |

| Injection Volume | 10 µL |

Method validation ensures the data are reliable for quality control decisions. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. energetic-materials.org.cn These parameters demonstrate the method's ability to produce results that are proportional to concentration, its sensitivity to low levels of impurities, and its accuracy.

| Parameter | Typical Performance |

|---|---|

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.4 - 0.9 mg·L⁻¹ |

| Limit of Quantification (LOQ) | 1.5 - 3.0 mg·L⁻¹ |

| Standard Recovery | 98% - 103% |

| Resolution (between isomers) | > 2.0 |

By implementing a robust and validated HPLC method, manufacturers can closely monitor the synthesis of this compound, ensuring consistent product quality and purity.

Applications and Emerging Research Areas of Dinitrobenzophenone Derivatives

Role in the Synthesis of Biologically Active Compounds

The transformation of dinitrobenzophenone derivatives into amino-substituted analogues is a cornerstone of their application in medicinal chemistry. These amino-substituted benzophenones serve as crucial intermediates for creating a variety of biologically active molecules, including heterocyclic compounds with therapeutic potential.

The reduction of the nitro groups in 3,4'-Dinitrobenzophenone to form 3,4'-diaminobenzophenone is a key chemical transformation that unlocks its potential as a pharmaceutical intermediate. google.comprepchem.com This process typically involves catalytic reduction, where the dinitro compound is treated with a reducing agent, such as hydrogen gas, in the presence of a catalyst like palladium on alumina. prepchem.com Other methods, such as using tin compounds in the presence of hydrochloric acid, have also been historically employed. google.com

The resulting diaminobenzophenones are valuable precursors in the synthesis of various pharmaceuticals. For instance, 3,4'-diaminobenzophenone is a known intermediate in the preparation of Mebendazole, an anthelmintic drug. google.com The amino groups provide reactive sites for further chemical modifications, allowing for the construction of more complex molecular architectures found in many active pharmaceutical ingredients.

The broader class of amino-substituted benzophenones has been shown to exhibit a range of biological activities, including anti-inflammatory and anti-leishmanial effects. nih.gov For example, certain 4-aminobenzophenone derivatives have demonstrated potent inhibition of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov This highlights the importance of dinitrobenzophenones as starting materials for accessing these medicinally relevant scaffolds.

Table 1: Catalytic Reduction of Dinitrobenzophenone Derivatives

| Precursor | Product | Catalyst | Reducing Agent | Reference |

|---|---|---|---|---|

| 4-chloro-3,4'-dinitrobenzophenone | 3,4'-diaminobenzophenone | 5% Palladium/Alumina | Hydrogen | prepchem.com |

| This compound | 3,4'-diaminobenzophenone | Tin compound | Hydrochloric Acid | google.com |

| 2,4-dinitrophenylhydrazine | 2,4-diaminophenylhydrazine | Palladium Nanoparticles | Sodium Borohydride | nih.gov |

The amino-substituted benzophenones derived from this compound are pivotal in the synthesis of various heterocyclic compounds. These cyclic structures are prevalent in many pharmaceuticals due to their ability to interact with biological targets with high specificity. The amino groups of diaminobenzophenones can undergo cyclization reactions with various reagents to form rings, leading to the creation of diverse heterocyclic systems.

For example, derivatives of 2H-1-benzopyrans, also known as 2H-chromenes, are a class of heterocyclic compounds with significant biological and pharmaceutical importance. nih.gov Some have shown anti-HIV properties, while others exhibit antidiabetic or antifungal activity. nih.gov The synthesis of substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives has been explored for their potential interaction with serotonin receptors, which are targets for drugs treating anxiety and other neurological disorders. researchgate.netnih.gov

The versatility of the benzophenone (B1666685) scaffold allows for the generation of a wide array of heterocyclic structures, which is a key strategy in drug discovery for developing new therapeutic agents.

Contributions to Materials Science and Polymer Chemistry

The unique chemical structure of dinitrobenzophenone derivatives also lends itself to applications in materials science. The ability to introduce specific functionalities and the rigid nature of the benzophenone core are exploited to create polymers and advanced materials with tailored properties.

Research into sustainable materials has led to the exploration of dinitrobenzophenone derivatives in the development of chemically recyclable polymers. These materials can be broken down into their constituent monomers and repolymerized, reducing waste and environmental impact. The reactivity of the functional groups derived from dinitrobenzophenones can be harnessed to create dynamic covalent bonds within a polymer network. These bonds can be reversibly broken and reformed under specific conditions, allowing for the disassembly and recycling of the polymer.

The incorporation of dinitrobenzophenone-derived moieties into polymer backbones allows for the design of advanced materials with tunable thermal, mechanical, and optical properties. The rigid benzophenone unit can enhance the thermal stability and mechanical strength of polymers. Furthermore, the aromatic nature of the compound can be leveraged to create materials with specific electronic and photophysical properties, making them suitable for applications in electronics and photonics.

Interdisciplinary Research with Broader Implications

The study of this compound and its derivatives sits at the intersection of organic synthesis, medicinal chemistry, and materials science. The synthetic methodologies developed for the transformation of this compound have broader implications for the synthesis of other complex organic molecules.

The exploration of its derivatives as pharmaceutical intermediates contributes to the larger effort of discovering new drugs for a variety of diseases. sumitomo-chem.co.jp Simultaneously, the application of these compounds in materials science opens up new avenues for creating sustainable and high-performance materials. This interdisciplinary approach, where a single class of compounds is investigated for diverse applications, fosters innovation and can lead to breakthroughs in multiple scientific fields.

Development of Probes for Metabolic Processes

A promising and innovative area of research is the development of dinitrobenzophenone derivatives as molecular probes for studying metabolic processes within living cells. nih.gov The unique electronic properties of the dinitrophenyl group make it a candidate for designing "turn-on" fluorescent probes, which are molecules that become fluorescent only after reacting with a specific target. researchgate.net

The fundamental principle behind many of these probes involves the nitro group acting as a fluorescence quencher. In its native state, the dinitrobenzophenone derivative would be non-fluorescent. However, upon entering a specific cellular environment, it could be chemically altered by an enzyme, leading to the reduction of the nitro groups to amino groups. This transformation would disrupt the quenching mechanism and "turn on" fluorescence, signaling the presence and activity of the target enzyme.

One potential application is in the detection of nitroreductase (NTR) activity. researchgate.net Nitroreductases are enzymes that are particularly active in hypoxic (low oxygen) environments, which are a common feature of solid tumors. rsc.org Therefore, a dinitrobenzophenone-based probe could be designed to be selectively activated in cancer cells, allowing for their visualization and a better understanding of the metabolic state of the tumor microenvironment. rsc.org This approach is part of a broader strategy in chemical biology to create tools for high-resolution imaging of cellular components and processes. nih.govyoutube.comthermofisher.com

The design of such probes requires careful synthesis to link the dinitrobenzophenone core to a fluorophore and potentially a targeting moiety (e.g., to direct the probe to a specific organelle like the mitochondria). rsc.orgnih.gov The development of these tools could provide invaluable insights into metabolic pathways that are dysregulated in diseases like cancer, offering new avenues for diagnostics and therapeutic monitoring. nih.govyoutube.com

Interactive Table: Functional Components of Hypothetical Dinitrobenzophenone-Based Metabolic Probes.

| Component | Function | Example Moiety |

|---|---|---|

| Recognition Group | Reacts with the target enzyme/metabolite. | Dinitrophenyl group (reduced by nitroreductase). researchgate.net |

| Fluorophore | Emits light upon activation. | Fluorescein, Rhodamine, or other fluorescent dyes. researchgate.net |

| Quencher | Suppresses fluorescence before target interaction. | The nitro groups of the dinitrobenzophenone. researchgate.net |

| Targeting Ligand | Directs the probe to a specific cellular location (e.g., mitochondria). rsc.org | Triphenylphosphonium (TPP) cation. rsc.org |

Q & A

Basic Question: What are the optimal synthetic methods for producing 3,4'-dinitrobenzophenone with high purity?

Answer:

this compound is synthesized via nitration of benzophenone. Key steps include:

- Reagents : Use a mixture of fuming sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) under controlled temperatures (0–5°C initially, then gradual warming to 50°C) to minimize side reactions .

- Isomer Separation : Chromatographic techniques (e.g., column chromatography) or fractional crystallization are critical to isolate the 3,4'-isomer from other positional isomers (e.g., 3,3' or 4,4') .

- Yield Optimization : Adjusting nitration time and acid stoichiometry improves yield. Typical yields range from 40–60% after purification .

Basic Question: What analytical techniques are recommended for characterizing this compound?

Answer:

- Spectroscopy :

- Mass Spectrometry : Determines molecular weight (MW: 288.22 g/mol) and fragmentation patterns .

- X-ray Diffraction : Resolves crystal structure and confirms isomer identity .

Advanced Question: How does the electrochemical behavior of this compound compare to its isomers in battery applications?

Answer:

While studies focus on 3,3'-dinitrobenzophenone in Mg/Zn batteries, insights for 3,4'-isomer include:

-

Reduction Mechanism : A proposed 14-electron transfer reduces nitro groups to amines and carbonyl to alcohol. Efficiency depends on electrolyte composition (e.g., zeolite-modified electrolytes enhance discharge capacity) .

-

Comparative Data :

Isomer Reduction Potential (V) Capacity Retention (%) 3,3' -1.2 to -1.5 75–80 3,4' (predicted) -1.3 to -1.6 70–75 (est.) Differences arise from steric and electronic effects of nitro group positions .

Advanced Question: What strategies mitigate thermal decomposition of this compound during high-temperature experiments?

Answer:

- Temperature Control : Maintain below 150°C (melting point: 152–154°C) to avoid decomposition into irritant gases (e.g., NOₓ) .

- Inert Atmosphere : Use argon or nitrogen to suppress oxidative degradation.

- Stabilizers : Add antioxidants (e.g., BHT) in catalytic amounts during storage .

Advanced Question: How can researchers resolve contradictions in reported electrochemical efficiencies of this compound?

Answer:

Contradictions arise from variable experimental conditions. Mitigation strategies:

- Standardized Protocols : Fix parameters (current density, electrolyte pH, temperature). For example, discharge performance varies significantly at >40°C .

- Cross-Validation : Combine cyclic voltammetry, galvanostatic cycling, and in-situ FTIR to corroborate reduction pathways .

Advanced Question: What methodologies assess the biological activity of this compound and its derivatives?

Answer:

- In Vitro Assays :

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

- Reactive Oxygen Species (ROS) Detection : Fluorometric probes (e.g., DCFH-DA) quantify oxidative stress induction .

- Safety Protocols : Use fume hoods and PPE due to irritant properties .

Advanced Question: How can isomer-specific reactivity of this compound be exploited in material synthesis?

Answer:

- Polymer Precursors : The 3,4'-isomer’s asymmetric structure enables synthesis of rigid-rod polymers via nucleophilic aromatic substitution .

- Coordination Chemistry : Nitro groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with catalytic applications .

Basic Question: What are the key differences between this compound and structurally similar compounds?

Answer:

| Compound | Structural Features | Unique Properties |

|---|---|---|

| This compound | Nitro groups at 3 and 4' positions | Asymmetric reactivity, thermal stability |

| 4,4'-Dichloro-3,3'-dinitro | Chlorine substituents | Enhanced electron-withdrawing effects |

| 3-Nitrobenzophenone | Single nitro group | Simpler reduction pathways |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.